molecular formula C13H20O6 B8314123 Tert-butyl 4-(2,2-dimethyl-1,3-dioxolan-4-on-5-yl)-3-oxobutyrate

Tert-butyl 4-(2,2-dimethyl-1,3-dioxolan-4-on-5-yl)-3-oxobutyrate

Cat. No. B8314123
M. Wt: 272.29 g/mol
InChI Key: LVJLQUWBKKCTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2,2-dimethyl-1,3-dioxolan-4-on-5-yl)-3-oxobutyrate is a useful research compound. Its molecular formula is C13H20O6 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(2,2-dimethyl-1,3-dioxolan-4-on-5-yl)-3-oxobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(2,2-dimethyl-1,3-dioxolan-4-on-5-yl)-3-oxobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H20O6

Molecular Weight

272.29 g/mol

IUPAC Name

tert-butyl 4-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)-3-oxobutanoate

InChI

InChI=1S/C13H20O6/c1-12(2,3)18-10(15)7-8(14)6-9-11(16)19-13(4,5)17-9/h9H,6-7H2,1-5H3

InChI Key

LVJLQUWBKKCTFV-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(C(=O)O1)CC(=O)CC(=O)OC(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

132 g of mono-tert-butyl malonate was dissolved in 1.5 μl of tetrahydrofuran, and 49.2 g of magnesium chloride and 134 ml of triethylamine were added thereto with stirring under cooling with ice. The mixture was stirred at room temperature for 3 hours. Added to this solution was a liquid separately prepared by stirring 60.0 g of 2,2-dimethyl-1,3-dioxolan-4-on-5-ylacetic acid (Tetrahedron Letter, vol. 28, p. 1685 (1987)) in a liquid mixture of 500 ml of tetrahydrofuran and 100 ml of dimethylformamide together with 64.2 g of 1,1'-carbonyldiimidazole at room temperature for 2 hours. The mixture was stirred at room temperature overnight. Insoluble matters were separated by filtration. Then, the filtrate was evaporated to dryness under reduced pressure. The residue was dissolved in a liquid mixture of ethyl ether and water and then adjusted to pH 3 to 4 by an addition of 1N hydrochloric acid. The organic layer was collected by separation, then washed with a saturated sodium chloride aqueous solution and dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure. The residue was dissolved in ethyl acetate and then passed through a column of 300 g of activated aluminum oxide. The solution passed through the column was evaporated to dryness under reduced pressure to obtain 72.4 g (yield: 77%) of tert-butyl 4-(2,2-dimethyl-1,3-dioxolan-4-on-5-yl)-3-oxobutyrate.
Quantity
132 g
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1.5 μL
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solvent
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49.2 g
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134 mL
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60 g
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64.2 g
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reactant
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500 mL
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solvent
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100 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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